Cas no 1700326-69-7 (1H-Imidazole-4-methanamine, 1-(1-ethylbutyl)-)

1H-Imidazole-4-methanamine, 1-(1-ethylbutyl)- 化学的及び物理的性質
名前と識別子
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- 1H-Imidazole-4-methanamine, 1-(1-ethylbutyl)-
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- インチ: 1S/C10H19N3/c1-3-5-10(4-2)13-7-9(6-11)12-8-13/h7-8,10H,3-6,11H2,1-2H3
- InChIKey: RFINMUKLPPGRBY-UHFFFAOYSA-N
- ほほえんだ: C1N(C(CC)CCC)C=C(CN)N=1
1H-Imidazole-4-methanamine, 1-(1-ethylbutyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-679306-10.0g |
[1-(hexan-3-yl)-1H-imidazol-4-yl]methanamine |
1700326-69-7 | 10.0g |
$4729.0 | 2023-03-11 | ||
Enamine | EN300-679306-0.1g |
[1-(hexan-3-yl)-1H-imidazol-4-yl]methanamine |
1700326-69-7 | 0.1g |
$968.0 | 2023-03-11 | ||
Enamine | EN300-679306-0.25g |
[1-(hexan-3-yl)-1H-imidazol-4-yl]methanamine |
1700326-69-7 | 0.25g |
$1012.0 | 2023-03-11 | ||
Enamine | EN300-679306-5.0g |
[1-(hexan-3-yl)-1H-imidazol-4-yl]methanamine |
1700326-69-7 | 5.0g |
$3189.0 | 2023-03-11 | ||
Enamine | EN300-679306-2.5g |
[1-(hexan-3-yl)-1H-imidazol-4-yl]methanamine |
1700326-69-7 | 2.5g |
$2155.0 | 2023-03-11 | ||
Enamine | EN300-679306-0.5g |
[1-(hexan-3-yl)-1H-imidazol-4-yl]methanamine |
1700326-69-7 | 0.5g |
$1056.0 | 2023-03-11 | ||
Enamine | EN300-679306-1.0g |
[1-(hexan-3-yl)-1H-imidazol-4-yl]methanamine |
1700326-69-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-679306-0.05g |
[1-(hexan-3-yl)-1H-imidazol-4-yl]methanamine |
1700326-69-7 | 0.05g |
$924.0 | 2023-03-11 |
1H-Imidazole-4-methanamine, 1-(1-ethylbutyl)- 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
1H-Imidazole-4-methanamine, 1-(1-ethylbutyl)-に関する追加情報
Introduction to 1H-Imidazole-4-methanamine, 1-(1-ethylbutyl)- (CAS No. 1700326-69-7) and Its Emerging Applications in Chemical Biology
The compound 1H-Imidazole-4-methanamine, 1-(1-ethylbutyl)-, identified by the CAS number 1700326-69-7, represents a fascinating molecule in the realm of chemical biology. This imidazole derivative has garnered significant attention due to its unique structural features and potential biological activities. Imidazole scaffolds are well-known for their prevalence in nature, particularly in nucleobases like uracil and in various bioactive molecules such as histamine and antifungal agents. The introduction of a 1-(1-ethylbutyl) side chain into the imidazole core introduces novel pharmacophoric elements, making this compound a promising candidate for further investigation.
Recent advancements in medicinal chemistry have highlighted the importance of functionalized imidazoles in drug discovery. The 1H-Imidazole-4-methanamine moiety serves as a versatile platform for designing molecules with enhanced solubility, improved bioavailability, and targeted interactions with biological receptors. The 1-(1-ethylbutyl) substituent, in particular, has been strategically incorporated to modulate physicochemical properties such as lipophilicity and metabolic stability. These modifications are critical in optimizing drug-like characteristics, ensuring that the compound can traverse biological membranes effectively while minimizing unwanted side effects.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Imidazole derivatives have been extensively studied for their ability to interact with metal ions and enzymes, particularly those involved in metabolic pathways. The 4-methanamine group provides a site for hydrogen bonding or coordination interactions, which can be exploited to enhance binding affinity to therapeutic targets. For instance, studies have suggested that derivatives of imidazole can inhibit enzymes such as carbonic anhydrase and phosphodiesterases, which are implicated in various diseases ranging from neurological disorders to cancer.
The incorporation of the 1-(1-ethylbutyl) group may also contribute to selectivity by altering electronic distributions and steric hindrance around the active site. This level of fine-tuning is essential for developing drugs that exhibit high specificity while maintaining efficacy. Computational modeling and structure-based drug design have become indispensable tools in this regard, allowing researchers to predict how modifications will affect molecular interactions at the atomic level. The use of high-throughput screening (HTS) techniques further accelerates the discovery process by rapidly evaluating large libraries of compounds for biological activity.
Emerging research indicates that 1H-Imidazole-4-methanamine, 1-(1-ethylbutyl)- may find applications beyond traditional small-molecule drug development. Its unique structural motif makes it an attractive scaffold for designing chelating agents used in targeted therapy or diagnostic imaging. For example, radiolabeled imidazole derivatives have been explored as tracers for positron emission tomography (PET) scans, providing non-invasive visualization of physiological processes. The ability to functionalize both the imidazole core and the 1-(1-ethylbutyl) side chain offers unparalleled flexibility in creating probes with tailored properties.
The synthesis of this compound presents an interesting challenge due to the need for precise regioselectivity during functionalization. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions or organometallic chemistry, have enabled the efficient construction of complex imidazole derivatives. These techniques allow for the introduction of diverse substituents while maintaining structural integrity. Additionally, green chemistry principles are being increasingly applied to minimize waste and improve sustainability in synthetic routes, aligning with global efforts toward environmentally responsible research practices.
In vitro studies have begun to unravel the potential biological roles of 1H-Imidazole-4-methanamine, 1-(1-ethylbutyl)-. Initial assays suggest that it exhibits moderate activity against certain bacterial strains, indicating its possible use as an antimicrobial agent or a lead compound for further derivatization into more potent antibiotics. Furthermore, its interaction with cellular components has been investigated using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses provide insights into how the compound behaves within biological systems and guide subsequent modifications aimed at enhancing its therapeutic profile.
The future prospects for this compound are promising, driven by ongoing research into its pharmacological effects and synthetic accessibility. Collaborative efforts between academia and industry are likely to yield novel derivatives with improved properties through rational drug design or artificial intelligence-assisted molecular optimization. As our understanding of biological pathways continues to expand, compounds like 1H-Imidazole-4-methanamine, 1-(1-ethylbutyl)- will remain at the forefront of innovation, offering new hope for treating complex diseases.
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